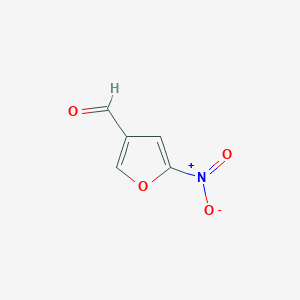

5-Nitrofuran-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitrofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4/c7-2-4-1-5(6(8)9)10-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQKABFOXHZRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516955 | |

| Record name | 5-Nitrofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72918-24-2 | |

| Record name | 5-Nitro-3-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72918-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitrofuran 3 Carbaldehyde and Its Advanced Derivatives

Primary Synthetic Routes to 5-Nitrofuran-3-carbaldehyde

The introduction of a nitro group onto a furan (B31954) ring, particularly in the presence of an aldehyde, requires carefully controlled conditions to achieve the desired regioselectivity and avoid degradation of the sensitive furan nucleus.

Direct Nitration of Furan and Substituted Furan Derivatives

Direct nitration of furan and its derivatives is a common yet challenging method for the synthesis of nitrofurans. The furan ring is highly susceptible to degradation under the harsh acidic conditions typically employed in aromatic nitration. researchgate.net Therefore, milder nitrating agents and controlled reaction conditions are imperative.

One of the most widely used methods for the nitration of furan carbaldehydes is the acetyl nitrate (B79036) methodology. smolecule.com This approach involves the in situ generation of acetyl nitrate from acetic anhydride (B1165640) and nitric acid, which provides a less aggressive nitrating medium compared to traditional mixed acid (sulfuric and nitric acid) nitration. smolecule.com The reaction is believed to proceed through the formation of a nitroacetate (B1208598) intermediate, which then undergoes elimination to yield the nitrofuran product. smolecule.com For instance, the nitration of furfural (B47365) (furan-2-carbaldehyde) using nitric acid in acetic anhydride is a known industrial process to produce 5-nitro-2-furaldehyde (B57684) diacetate, which is a precursor for various pharmaceutical compounds. google.com

While direct nitration can be effective, it often leads to a mixture of products and requires careful optimization to maximize the yield of the desired isomer. The position of the nitro group is directed by the existing substituents on the furan ring.

Targeted Chemical Transformations for the 3-Position Carbaldehyde Moiety

Given the challenges of direct nitration, alternative strategies often involve the synthesis of a furan ring already bearing the desired substituents or the transformation of other functional groups into the 3-carbaldehyde moiety.

One such approach involves starting with a precursor like 5-nitrofuran-2-carboxylic acid. evitachem.com This starting material can be activated, for example, with carbonyldiimidazole in a solvent like 1,4-dioxane. evitachem.com This activation facilitates the subsequent reduction of the carboxylic acid derivative to the aldehyde. This method offers better control over the position of the functional groups.

Functionalization and Derivatization Strategies

The aldehyde and nitro groups of this compound are key functional handles that allow for a wide range of chemical modifications, leading to the synthesis of diverse molecular scaffolds.

Reductive Amination for Nitrogen-Containing Analogs

Reductive amination is a powerful and versatile reaction in organic chemistry for the synthesis of amines from aldehydes or ketones. pearson.comlibretexts.org This two-step process involves the initial reaction of the carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. pearson.comlibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.comorganic-chemistry.org

In the context of this compound, reductive amination provides a direct route to a variety of N-substituted aminomethylnitrofurans. The reaction can be performed with a wide range of primary and secondary amines, allowing for the introduction of diverse functionalities. This method is highly chemoselective, often tolerating other reducible functional groups present in the molecule. organic-chemistry.org A one-pot reductive amination of nitro compounds with aldehydes has also been developed using various catalytic systems. researchgate.net

Condensation Reactions for Diverse Scaffolds

The aldehyde group of this compound readily undergoes condensation reactions with various nucleophiles to form a wide array of derivatives. These reactions are fundamental in building more complex molecular architectures.

For instance, condensation with active methylene (B1212753) compounds, such as acetophenone (B1666503) derivatives, can be achieved under acidic or basic conditions. orientjchem.org The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is a classic example. orientjchem.org Similarly, acid-catalyzed condensation reactions, for example with acetophenone in the presence of sulfuric acid and acetic acid, can yield chalcone-like structures, specifically (E)-3-(5-nitrofuran-2-yl)-1-phenylprop-2-en-1-one. orientjchem.org These α,β-unsaturated ketones are valuable intermediates for further synthetic transformations.

Condensation of this compound with amines or amine derivatives leads to the formation of imines (Schiff bases). evitachem.comekb.eg These imines can be stable compounds themselves or can serve as intermediates for further reactions.

Synthesis of Hydrazone and Acyl Hydrazone Derivatives

Hydrazones are a significant class of compounds in medicinal chemistry, known for a broad spectrum of biological activities. researchgate.net They are synthesized through the condensation reaction of an aldehyde or ketone with a hydrazine (B178648) derivative. mdpi.com

The reaction of this compound with hydrazide derivatives in a suitable solvent like ethanol, often with a catalytic amount of acid, yields the corresponding hydrazone derivatives. mdpi.compsecommunity.org A wide variety of hydrazides can be employed, leading to a diverse library of this compound hydrazones. psecommunity.orgresearchgate.net For example, reacting a hydrazide with aromatic or heterocyclic aldehydes is a common method to produce hydrazide-hydrazone derivatives. psecommunity.orgresearchgate.net

These hydrazones possess the characteristic -C=N-NH- linkage and their synthesis is a straightforward and efficient way to introduce new functionalities and explore the structure-activity relationships of nitrofuran compounds. researchgate.netbibliotekanauki.pl

Data Tables

Table 1: Examples of Reagents for Synthetic Transformations of this compound

| Transformation | Reagent(s) | Product Type |

| Nitration | Acetyl nitrate (from Acetic Anhydride and Nitric Acid) | Nitrofurans |

| Aldehyde Synthesis | Carbonyldiimidazole, followed by reduction | Aldehydes from Carboxylic Acids |

| Reductive Amination | Primary/Secondary Amine, NaBH3CN or NaBH(OAc)3 | N-substituted Aminomethylnitrofurans |

| Condensation | Acetophenone, Acid or Base catalyst | Chalcone-like compounds |

| Hydrazone Formation | Hydrazine or Hydrazide derivatives | Hydrazones/Acyl Hydrazones |

Chalcone (B49325) Formation via Aldol (B89426) Condensation with Ketones

The synthesis of chalcones, or 1,3-diaryl-2-propen-1-ones, from this compound is predominantly achieved through the Claisen-Schmidt condensation. ekb.egjapsonline.com This reaction involves an aldol condensation between this compound and a suitable aryl or alkyl ketone in the presence of a base or an acid catalyst. japsonline.comorientjchem.org The α,β-unsaturated carbonyl system of the resulting chalcone is a key structural feature, forming a conjugated bridge between the nitrofuran ring and another substituent group. ekb.eg

The reaction conditions can be tailored to optimize yields and purity. Basic conditions, often employing aqueous or alcoholic solutions of sodium hydroxide (B78521) or potassium hydroxide, are commonly used, with reactions proceeding at temperatures ranging from room temperature to 50°C. nih.govjetir.org Alternatively, acid-catalyzed condensation, for instance using a mixture of sulfuric acid in acetic acid, can also effectively promote the reaction, typically under reflux conditions. orientjchem.org Solvent-free approaches have also been developed, where reactants are ground together with a solid catalyst like sodium hydroxide, representing a greener and more efficient synthetic route. jetir.orgrsc.org The choice of ketone is broad, allowing for the introduction of various substituted acetophenones or other methyl ketones to generate a library of chalcone derivatives. orientjchem.orgnih.gov

Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Catalyst/Solvent | Product | Yield (%) |

| This compound | Acetophenone | NaOH / Ethanol | (E)-1-phenyl-3-(5-nitrofuran-3-yl)prop-2-en-1-one | ~58-72% |

| This compound | 4-Nitroacetophenone | H₂SO₄ / Acetic Acid | (E)-1-(4-nitrophenyl)-3-(5-nitrofuran-3-yl)prop-2-en-1-one | ~20-73% orientjchem.org |

| This compound | 4-Chloroacetophenone | NaOH (solid) | (E)-1-(4-chlorophenyl)-3-(5-nitrofuran-3-yl)prop-2-en-1-one | ~65-72% jetir.org |

| This compound | 2-Acetylpyridine | NaOH / Ethanol | (E)-1-(pyridin-2-yl)-3-(5-nitrofuran-3-yl)prop-2-en-1-one | Not Specified researchgate.net |

Click Chemistry Approaches for Triazole Conjugates

"Click chemistry" provides a powerful and highly efficient strategy for synthesizing complex molecules, and its principles are well-suited for the derivatization of this compound. dovepress.com The most prominent example of a click reaction is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgjapsonline.comorganic-chemistry.org This reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups. dovepress.com

To create triazole conjugates of this compound, the aldehyde itself must first be converted into a derivative bearing either a terminal alkyne or an azide function.

Alkyne Functionalization : The aldehyde can be reduced to the corresponding alcohol, which is then reacted with a propargyl halide (e.g., propargyl bromide) to introduce the terminal alkyne group, creating a 5-nitrofuran-3-yl)methoxy)prop-1-yne intermediate.

Azide Functionalization : Similarly, the alcohol intermediate can be converted to a halide or sulfonate ester, which is subsequently displaced by an azide source like sodium azide to yield a 3-(azidomethyl)-5-nitrofuran.

Once the functionalized nitrofuran derivative is prepared, it can be "clicked" with a complementary reaction partner (an azide or an alkyne, respectively) in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.gov This modular approach allows for the linkage of the nitrofuran core to a vast array of other molecular fragments, including other heterocyclic systems, phenyl groups, or complex biomolecules. researchgate.netbohrium.com

Table 2: General Scheme for Triazole Conjugate Synthesis via Click Chemistry

| Nitrofuran Intermediate | Click Partner | Catalyst System | Conjugate Structure |

| 3-(Propargyl)-5-nitrofuran derivative | Substituted Azide (R-N₃) | CuSO₄·5H₂O, Sodium Ascorbate | 1-(Substituted)-4-((5-nitrofuran-3-yl)methyl)-1H-1,2,3-triazole |

| 3-(Azidomethyl)-5-nitrofuran | Terminal Alkyne (R-C≡CH) | CuSO₄·5H₂O, Sodium Ascorbate | 4-(Substituted)-1-((5-nitrofuran-3-yl)methyl)-1H-1,2,3-triazole |

Organometallic Complexation and Hybrid Molecule Synthesis

The synthesis of organometallic complexes and hybrid molecules represents an advanced strategy for modifying the properties of the 5-nitrofuran scaffold. This approach typically involves the initial conversion of this compound into a suitable ligand, which then coordinates to a metal center. A common method is the formation of a Schiff base ligand through the condensation of the aldehyde with a primary amine. umt.edu.pk The resulting imine (-C=N-) group, along with other heteroatoms in the ligand, can act as a coordination site for transition metals. umt.edu.pk

For instance, reacting this compound with derivatives of thiosemicarbazide (B42300) or N-acylhydrazide yields multidentate ligands capable of forming stable complexes with metals such as copper(II) and nickel(II). studiamsu.mdnih.gov The synthesis of these coordination compounds is generally straightforward, involving the refluxing of the ligand with a metal salt (e.g., Cu(NO₃)₂, NiCl₂) in a solvent like methanol (B129727) or ethanol. umt.edu.pknih.gov

Furthermore, the synthesis of hybrid molecules incorporating organometallic fragments like ferrocene (B1249389) or cyrhetrene has been explored. researchgate.netuchile.cl These structures are often prepared by condensing this compound with a hydrazine or aniline (B41778) derivative that is covalently linked to the organometallic moiety. researchgate.netuchile.cl The resulting organometallic hydrazones or imines combine the structural features of the nitrofuran heterocycle with the unique electronic and steric properties of the metal complex. researchgate.net

Table 3: Examples of Organometallic Complexation and Hybrid Synthesis

| Ligand Precursor | Metal/Organometallic Moiety | Synthesis Method | Resulting Complex/Hybrid |

| This compound + Thiosemicarbazide | Copper(II) Nitrate | Reflux in Methanol | [Cu(this compound-thiosemicarbazone)₂(NO₃)₂] studiamsu.md |

| This compound + Isoniazid | Nickel(II) Chloride | Reflux in Methanol | [Ni(Isoniazid-5-nitrofuran-Schiff base)Cl₂] researchgate.net |

| This compound + Ferrocenyl Tosyl Hydrazine | N/A | Condensation | Ferrocenyl-nitrofuran Sulfonylhydrazone researchgate.net |

| This compound + 4-Cyrhetrenylaniline | N/A | Condensation | Cyrhetrenyl-nitrofuran Imine uchile.cl |

Chemical Reactivity and Mechanistic Pathways of 5 Nitrofuran 3 Carbaldehyde

Reactivity Governed by the Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the electronic properties of the furan (B31954) ring. quora.comlibretexts.org Its reactivity is central to many of the transformations that 5-Nitrofuran-3-carbaldehyde undergoes.

A key reaction pathway for the nitro group in nitrofurans is its reduction. evitachem.com This transformation is critical, particularly in biological systems where it is linked to the mode of action of nitrofuran-based compounds. mdpi.com The reduction proceeds in a stepwise manner, involving a six-electron process to ultimately form the corresponding amine. nih.gov

The process typically involves the sequential formation of highly reactive intermediates, including nitroso and hydroxylamino derivatives. nih.govnih.govplos.orgbibliotekanauki.pl In biological contexts, this reduction is often catalyzed by enzymes known as nitroreductases. nih.govplos.orgmdpi.com There are two main types of nitroreductases:

Type I (Oxygen-insensitive): These enzymes, such as NfsA and NfsB in E. coli, catalyze a stepwise two-electron reduction of the nitro group to generate nitroso and hydroxylamino intermediates. nih.govplos.orgrsc.org

Type II (Oxygen-sensitive): These enzymes catalyze the reduction via a single-electron transfer, producing an unstable nitro anion radical. nih.govplos.orgrsc.org Under aerobic conditions, this radical can be reoxidized back to the parent nitro compound in a "futile cycle" that generates reactive oxygen species. mdpi.com

From a synthetic chemistry perspective, the reduction of the nitro group to an amine can be achieved using standard chemical reagents. evitachem.comsmolecule.com For instance, catalytic hydrogenation using hydrogen gas in the presence of a palladium catalyst is a common method. evitachem.com

Table 1: Products of Nitro Group Reduction

| Intermediate/Product | Description |

|---|---|

| Nitroso derivative | An early, highly reactive intermediate in the reduction pathway. nih.govnih.gov |

| Hydroxylamino derivative | A key cytotoxic intermediate formed from the reduction of the nitroso species. nih.govbibliotekanauki.plmdpi.com |

The formation of hydroxylamino and aminofuran derivatives from the reduction of a related compound, methyl 5-nitro-2-furoate, has been identified through enzymatic catalysis with xanthine (B1682287) oxidase. nih.gov

The nitro group is strongly deactivating, meaning it withdraws electron density from the furan ring, making it less susceptible to electrophilic aromatic substitution (SEAr). quora.comlibretexts.org In electrophilic substitution, the aromatic ring acts as a nucleophile to attack an incoming electrophile. dalalinstitute.comwikipedia.org By reducing the ring's electron density, the nitro group slows down this type of reaction compared to unsubstituted furan. quora.comlibretexts.org

Conversely, this electron deficiency makes the nitrofuran ring susceptible to nucleophilic aromatic substitution (SNAr) . In this reaction type, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group. While the hydrogen atoms on the ring are not good leaving groups, substitution can occur at positions bearing other substituents or can lead to the formation of stable intermediates (Meisenheimer complexes). pressbooks.pub The nitro group is particularly effective at stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack, thereby facilitating the reaction. pressbooks.pub Some sources note the potential for nucleophilic substitution reactions on the nitrofuran ring, allowing for further functionalization. evitachem.com

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophiles. evitachem.com This reactivity allows for a wide range of synthetic transformations. smolecule.com

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orgmasterorganicchemistry.comlibretexts.org The mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon. evitachem.comlibretexts.org This attack breaks the C=O pi bond, pushing the electrons onto the electronegative oxygen atom and resulting in a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org In the second step, this intermediate is typically protonated by a weak acid to yield an alcohol. libretexts.orglibretexts.org

The hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral) during the reaction. libretexts.orglibretexts.org If the groups attached to the carbonyl are not identical, this process can create a new chiral center. libretexts.org The reactivity of the aldehyde is enhanced by the electron-withdrawing nature of the 5-nitrofuran ring, which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.orgcymitquimica.com

Condensation reactions are a cornerstone of aldehyde chemistry, involving an initial nucleophilic addition followed by a dehydration step. This compound and its isomers readily participate in these reactions with a variety of nucleophiles. evitachem.comsmolecule.com

Common condensation reactions include:

Formation of Imines (Schiff Bases): Reaction with primary amines leads to the formation of imines. evitachem.com

Formation of Hydrazones: Reaction with hydrazine (B178648) or substituted hydrazines yields hydrazones. smolecule.com

Knoevenagel Condensation: Reaction with compounds containing an active methylene (B1212753) group, such as propanedinitrile (malononitrile), in the presence of a basic catalyst, leads to the formation of a new carbon-carbon double bond. mdpi.com

Benzimidazole Synthesis: Condensation with o-phenylenediamines, followed by an in-situ oxidation step, can be used to synthesize nitrofuranyl-substituted benzimidazoles. nih.gov

These reactions are valuable for building more complex molecular architectures from the 5-nitrofuran scaffold. nih.govekb.eg

Table 2: Examples of Condensation Reactions

| Reactant | Product Type | Reference |

|---|---|---|

| Primary Amines | Imine | evitachem.com |

| Hydrazines | Hydrazone | smolecule.com |

| Propanedinitrile | 2-cyanopropenenitrile derivative | mdpi.com |

| o-Phenylenediamines | Benzimidazole derivative | nih.gov |

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. evitachem.com This transformation is a common synthetic procedure. Various oxidizing agents can be employed to effect this change.

Table 3: Oxidation of the Aldehyde Group

| Oxidizing Agent | Product | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | evitachem.com |

| Chromium Trioxide (CrO₃) | Carboxylic Acid | evitachem.com |

The oxidation of furans, in general, can sometimes lead to more complex reaction pathways, including ring-opening or rearrangement, depending on the specific oxidant and reaction conditions used. researchgate.net However, for the selective oxidation of the aldehyde group on the furan ring to a carboxylic acid, controlled conditions are typically employed to minimize by-products resulting from the degradation of the sensitive furan ring. researchgate.net

Dienophilic Character in Cycloaddition Reactions

While furan and its simple derivatives are electron-rich and typically function as dienes in Diels-Alder reactions, the presence of a potent electron-withdrawing group, such as a nitro group, can reverse this reactivity, imparting dienophilic character to the furan ring system. This phenomenon is central to understanding the potential cycloaddition pathways of this compound.

The nitro group exerts a strong electron-withdrawing effect on the furan ring, significantly lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). In a normal-electron-demand Diels-Alder reaction, this reduction in LUMO energy enhances the dienophilic nature of the molecule, making it more reactive towards electron-rich dienes. Studies on various nitroaromatic compounds, including nitrofurans, have consistently demonstrated that the presence of a nitro group facilitates their participation as dienophiles in [4+2] cycloaddition reactions.

The aldehyde group at the 3-position further contributes to the electron-deficient nature of the furan ring, although the effect of the nitro group at the 5-position is generally considered more dominant in activating the ring for cycloaddition. The combined electron-withdrawing influence of both the nitro and aldehyde groups would be expected to render the C4=C5 double bond of the furan ring in this compound susceptible to attack by nucleophilic dienes. It has been noted that a very strong electron-acceptor group, like the nitro group, can induce similar reactivity at both the α- and β-positions of the furan ring.

Table 1: General Effect of Substituents on Furan Reactivity in Diels-Alder Reactions

| Substituent Type | Position on Furan Ring | Expected Role in Diels-Alder | Rationale |

| Electron-Donating | Any | Diene | Increases HOMO energy, facilitating reaction with electron-poor dienophiles. |

| Electron-Withdrawing (e.g., -NO₂) | Any | Dienophile | Lowers LUMO energy, promoting reaction with electron-rich dienes. |

The regioselectivity of Diels-Alder reactions involving substituted furans is a critical aspect of their synthetic utility. In the case of this compound, the reaction with an unsymmetrical diene would likely lead to the formation of specific regioisomers. The directing effects of both the nitro and aldehyde groups would govern the outcome. Generally, the more powerful the electronic effect of the substituents, the more regioselective the reaction.

For nitro-substituted dienophiles, the cycloaddition is often highly regioselective, with the orientation of the diene being controlled by the electronic and steric influences of the substituents. In reactions of related nitro-substituted heterocycles with dienes like isoprene (B109036) or Danishefsky's diene, a high degree of regioselectivity has been observed, often leading to a single major product. The cycloaddition is expected to occur selectively at the nitro-substituted double bond of the furan.

Stereochemical control, particularly the endo/exo selectivity, is another key feature of the Diels-Alder reaction. While specific experimental data for this compound is not available, reactions involving planar dienophiles often favor the formation of the endo adduct due to secondary orbital interactions. However, thermal conditions and the specific nature of the reactants can influence the final stereochemical outcome.

A characteristic feature of the Diels-Alder reactions of nitroaromatic compounds is the thermal extrusion of the nitro group from the initial cycloadduct. The primary [4+2] adduct, which contains a nitro-substituted bridged ring system, is often unstable under the thermal conditions required for the cycloaddition. This initial adduct readily undergoes elimination of nitrous acid (HNO₂) to yield a more stable, aromatized product.

This tandem cycloaddition-elimination sequence is a powerful synthetic tool, as it allows for the formation of new ring systems where the nitro group has served its purpose as an activating group and is subsequently removed. For example, the reaction of a nitrofuran with a diene can lead to the synthesis of substituted benzofurans after the extrusion of the nitro group. It is highly probable that any Diels-Alder adduct formed from this compound would undergo a similar thermal extrusion of the nitro group, leading to a substituted benzofuran-3-carbaldehyde (B161172) derivative.

Table 2: Mechanistic Steps in the Diels-Alder Reaction of a Nitrofuran

| Step | Description | Intermediate/Product | Key Feature |

| 1. Cycloaddition | The nitrofuran acts as a dienophile and reacts with an electron-rich diene in a [4+2] cycloaddition. | Bridged cycloadduct | Formation of a six-membered ring. |

| 2. Nitro Group Extrusion | Under thermal conditions, the nitro group is eliminated from the cycloadduct, typically as nitrous acid. | Aromatized product | The instability of the nitrated adduct drives this step. |

| 3. Aromatization | The loss of the nitro group leads to the formation of a stable aromatic or heteroaromatic system. | Substituted benzofuran (B130515) (in the case of furan) | Provides a driving force for the overall reaction sequence. |

Interactions with Solvents and Reaction Media (e.g., Methanolic Reactivity)

The reactivity of this compound can also be influenced by the solvent medium. The aldehyde functional group is susceptible to nucleophilic attack, and in a protic solvent such as methanol (B129727), this can lead to the formation of a hemiacetal. This is a reversible equilibrium process where methanol adds to the carbonyl carbon of the aldehyde.

While the formation of a hemiacetal is a general reaction for aldehydes in alcoholic solutions, the specifics of the equilibrium, including the position of the equilibrium and the rate of formation, would be influenced by the electronic properties of the nitrofuran ring. The strong electron-withdrawing nature of the 5-nitrofuran substituent would likely enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially favoring hemiacetal formation.

Beyond simple solvation, specific chemical reactions can occur in certain media. For instance, the nitro group itself can undergo reduction, a critical metabolic pathway for many nitroaromatic compounds. This reduction can proceed through a series of intermediates, including nitroso and hydroxylamino species, ultimately yielding an amino group. Such reductions are often catalyzed by enzymes but can also be achieved under specific chemical conditions.

Biological Activities and Pharmacological Interrogations of 5 Nitrofuran 3 Carbaldehyde and Its Analogs

Antimicrobial Spectrum Analysis

Derivatives of 5-nitrofuran exhibit a wide range of antimicrobial activities, encompassing Gram-positive and Gram-negative bacteria, fungi, and protozoa. mdpi.comresearchgate.net Their efficacy is influenced by the nature of the substituent at the 2-position of the furan (B31954) ring, which can be modified to enhance potency and spectrum of activity. researchgate.net

Analogs of 5-nitrofuran have demonstrated significant inhibitory effects against various Gram-positive bacteria. For instance, a series of 5-nitrofuran-tagged imidazo-fused azines and azoles showed promising activity against Staphylococcus aureus and Enterococcus faecium. mdpi.com One notable compound, N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine, exhibited a potent minimum inhibitory concentration (MIC) of 0.06 µg/mL against S. aureus. mdpi.com

In another study, several nitrofuran-based analogs were found to be moderate to strong inhibitors of E. faecium and S. aureus. nih.gov Furthermore, modifications of Furazolidone (FZD), a 5-nitrofuran derivative, resulted in compounds with identical or improved activity against S. aureus compared to the parent drug. nih.gov Specifically, compounds where the N-α position was modified showed enhanced potency. nih.gov The antibacterial spectrum of nitrofurans generally includes Staphylococcus aureus and Streptococcus pyogenes. la.gov

Table 1: Efficacy of 5-Nitrofuran Analogs against Gram-Positive Bacteria

| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Staphylococcus aureus | 0.06 | mdpi.com |

| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Enterococcus faecalis | 0.25 | mdpi.com |

| Modified Furazolidone (Compound 1) | Staphylococcus aureus | Better than FZD | nih.gov |

| Modified Furazolidone (Compound 3) | Staphylococcus aureus | Same as FZD | nih.gov |

| Modified Furazolidone (Compound 4) | Staphylococcus aureus | Same as FZD | nih.gov |

| Modified Furazolidone (Compound 5) | Staphylococcus aureus | Same as FZD | nih.gov |

The antibacterial activity of 5-nitrofuran derivatives extends to Gram-negative bacteria, although their efficacy can be more variable compared to Gram-positive strains. mdpi.com They have shown activity against pathogens such as Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae. mdpi.commdpi.com However, they are generally not effective against Proteus sp. and Pseudomonas aeruginosa. mdpi.comla.gov

A study on 5-nitrofuran-tagged imidazo-fused azines revealed a lead compound with excellent activity against Enterobacter cloacae and Klebsiella pneumoniae, with MIC values of 0.25 µg/mL for both. mdpi.com Certain analogs have also shown potent activity against E. coli, with some compounds being more potent than clinically used drugs like nitroxoline, nifuroxazide (B1678864), and nitrofurantoin (B1679001) against this bacterium. nih.gov For instance, two analogs demonstrated EC50 values of less than 1 µM against E. coli. nih.gov

Table 2: Efficacy of 5-Nitrofuran Analogs against Gram-Negative Bacteria

| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Enterobacter cloacae | 0.25 | mdpi.com |

| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Klebsiella pneumoniae | 0.25 | mdpi.com |

| Analog 16 | Escherichia coli | <1 (EC50) | nih.gov |

| Analog 17 | Escherichia coli | <1 (EC50) | nih.gov |

In addition to their antibacterial properties, 5-nitrofuran derivatives have been investigated for their antifungal activity. researchgate.netnih.gov A series of synthesized nitrofuran derivatives demonstrated inhibitory activity against a range of fungal species, including Candida sp., Cryptococcus neoformans, Histoplasma capsulatum, Paracoccidioides brasiliensis, and dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes. nih.gov

The potency of these compounds varied depending on the fungal species. For example, the most potent compounds exhibited MIC90 values as low as 0.48 µg/mL against H. capsulatum and P. brasiliensis. nih.gov Against Candida and Cryptococcus neoformans strains, the most active compounds had a MIC90 of 3.9 µg/mL. nih.gov The mechanism of antifungal action is believed to be similar to their antibacterial mechanism, involving the reduction of the nitro group to form cytotoxic radicals. nih.gov

Table 3: Antifungal Activity of 5-Nitrofuran Derivatives

| Compound | Fungal Species | MIC90 (µg/mL) | Reference |

|---|---|---|---|

| Compound 11 | Histoplasma capsulatum | 0.48 | nih.gov |

| Compound 3 | Paracoccidioides brasiliensis | 0.48 | nih.gov |

| Compound 9 | Paracoccidioides brasiliensis | 0.48 | nih.gov |

| Compound 8 | Trichophyton rubrum | 0.98 | nih.gov |

| Compound 9 | Trichophyton rubrum | 0.98 | nih.gov |

| Compound 12 | Trichophyton rubrum | 0.98 | nih.gov |

| Compound 13 | Trichophyton rubrum | 0.98 | nih.gov |

| Compound 1 | Candida sp. | 3.9 | nih.gov |

| Compound 5 | Cryptococcus neoformans | 3.9 | nih.gov |

Nitrofurans have also demonstrated activity against protozoan parasites, including Trichomonas vaginalis and Tritrichomonas foetus. researchgate.netnih.gov The antitrichomonal activity of selected nitrofuran derivatives has been investigated both in vitro and in vivo. nih.gov In a study comparing their efficacy to the established therapeutic agent tinidazole, some nitrofuran derivatives exhibited a notable antiparasitic effect. nih.gov The minimal inhibitory concentrations (MICs) of nifuratel, a 5-nitrofuran derivative, against T. vaginalis have been determined to be 1.25 µg/mL. nih.gov

The rise of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant global health threat. iu.edu Consequently, there is a pressing need for new antimicrobial agents effective against these challenging pathogens. Several studies have highlighted the potential of 5-nitrofuran analogs in this regard. nih.govmdpi.com

A series of 5-nitrofuran-tagged heterocyclic compounds were tested against the ESKAPE panel, with a lead compound showing an excellent profile against Enterobacter cloacae, Staphylococcus aureus, Klebsiella pneumoniae, and Enterococcus faecalis. mdpi.comresearchgate.net Another study on 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines also reported a lead compound with good activity against ESKAPE pathogens, which was superior to nitrofurantoin. nih.govnih.govresearchgate.net However, it is noteworthy that in some studies, no activity was observed against A. baumannii and P. aeruginosa for the tested nitrofurans. mdpi.com

Table 4: Activity of 5-Nitrofuran Analogs against ESKAPE Pathogens

| Compound/Analog | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Enterococcus faecium | 0.25 | mdpi.com |

| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Staphylococcus aureus | 0.06 | mdpi.com |

| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Klebsiella pneumoniae | 0.25 | mdpi.com |

| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Enterobacter cloacae | 0.25 | mdpi.com |

| 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine | ESKAPE Panel | Superior to Nitrofurantoin | nih.gov |

Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a major cause of peptic ulcers and gastric cancer. mdpi.com The treatment of H. pylori infections is often challenging due to antibiotic resistance. mdpi.com Furazolidone, a member of the 5-nitrofuran class, has been proven to be effective against H. pylori. la.govnih.govresearchgate.net

Research has focused on synthesizing new 5-nitrofuran derivatives with improved anti-H. pylori activity. A series of 5-(nitroaryl)-1,3,4-thiadiazoles, including 5-nitrofuran analogs, were synthesized and evaluated for their activity against clinical isolates of H. pylori. researchgate.netnih.gov The results indicated that these compounds showed high activity, with some being superior to the standard drug metronidazole. researchgate.net The structure-activity relationship studies revealed that both the nitroaryl unit and the side chain on the thiadiazole ring significantly influence the anti-H. pylori activity. researchgate.netnih.gov

Antiparasitic Investigations

Analogs of 5-nitrofuran-3-carbaldehyde have demonstrated considerable efficacy against a range of protozoan parasites. The core of their activity is often linked to the 5-nitro group, which can be enzymatically reduced within the parasite to generate cytotoxic metabolites.

5-Nitrofuran derivatives have been a cornerstone in the search for new treatments for trypanosomal infections, such as Chagas disease caused by Trypanosoma cruzi and Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei. nih.gov The well-known drug nifurtimox (B1683997), a 5-nitrofuran, is used in combination therapy for HAT. nih.gov The mechanism of action for many of these compounds involves activation by a type I nitroreductase (NTR) enzyme present in the parasite. nih.govnih.govcore.ac.uk This enzymatic reduction is crucial for their trypanocidal effect; parasites with lower levels of NTR show resistance, while those overexpressing the enzyme exhibit hypersensitivity. nih.govcore.ac.ukresearchgate.net

The reduction of the 5-nitrofuran ring by NTR generates a hydroxylamine (B1172632) derivative. This leads to the cleavage of the furan ring, forming an unsaturated open-chain nitrile metabolite that is highly cytotoxic to the parasite. nih.govcore.ac.uk Research has focused on synthesizing novel 5-nitrofuran analogs to identify compounds with improved potency and selectivity. Studies have shown that various derivatives can exhibit significant growth-inhibitory properties against the bloodstream form of T. brucei, with some compounds achieving 50% inhibitory concentrations (IC50) in the nanomolar range. nih.gov For instance, certain nitrofurylazines have shown potent in vitro activity against T. congolense, a trypanosome affecting animals, with IC50 values as low as 0.03 µM. acs.org Similarly, a series of 5-nitro-2-furancarboxylamides demonstrated trypanocidal activity orders of magnitude more potent than nifurtimox against T. brucei in vitro. acs.org

Table 1: In Vitro Trypanocidal Activity of Selected 5-Nitrofuran Analogs

| Compound Class | Target Organism | Key Findings | Reference |

| Nitrofurylazines | Trypanosoma congolense | IC50 values as low as 0.03 µM and 0.04 µM for specific analogs (7a and 4a respectively). | acs.org |

| 5-Nitro-2-furancarboxylamides | Trypanosoma brucei | Analog 22s showed an EC50 of 2.4 ± 0.3 nM, significantly more potent than nifurtimox. | acs.org |

| General 5-Nitrofurans | Trypanosoma brucei | Multiple derivatives displayed potent growth inhibition, with IC50 values around 200 nM. | nih.gov |

Derivatives based on the 5-nitrofuran scaffold have also been explored for their activity against Leishmania species, the causative agents of leishmaniasis. Research has shown that miscellaneous imines and acyl hydrazones prepared from 5-nitrofuraldehyde (a related compound) display promising activity against Leishmania major promastigotes and amastigotes. mdpi.com

In one study, a series of (5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl derivatives were synthesized and tested against the promastigote form of L. major. brieflands.com All the synthesized compounds demonstrated significant anti-leishmanial activity, proving more effective than the reference drug glucantime. brieflands.com The potency of these compounds was influenced by the substitutions on the benzene (B151609) ring, with compounds featuring electron-donating groups showing greater activity. The most potent analog in this series exhibited an IC50 value of 77.6 µM. brieflands.com Other studies have indicated that while 5-nitrofurans like nifuroxazide are active against Leishmania donovani, their 5-nitrothiophene analogs can be slightly more active. researchgate.net

Table 2: Leishmanicidal Activity of 5-Nitrofuran-based Derivatives against Leishmania major Promastigotes

| Compound Series | Most Potent Analog | IC50 Value (µM) | Key Observation | Reference |

| 1-[5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl]-4-benzoylepiperazines | Compound 6e | 77.6 | Para and meta substitutions on the benzene ring increased efficacy. | brieflands.com |

| 5-Nitrofuran-based Imines | 5-nitrofuran 3e | Not specified | Showed the highest activity against amastigotes among the imine series. | mdpi.com |

Toxoplasma gondii, the parasite responsible for toxoplasmosis, is another target for 5-nitrofuran-based compounds. Acyl hydrazones derived from 5-nitrofuraldehyde have been evaluated for their activity against T. gondii. mdpi.com Certain derivatives, such as a 3-hydroxy-2-naphthoic carboxyl hydrazone, and its cobalt(II) and copper(II) complexes, demonstrated high anti-Toxoplasma activities. mdpi.com The selectivity of these compounds is a key aspect of the research, with studies indicating promising profiles based on relatively low toxicity to host cells like kidney cells and macrophages. mdpi.com The consistent antiparasitic effects observed across different protozoa suggest a potentially conserved mechanism of action, likely involving the reductive activation of the nitro group. mdpi.com

Anti-mycobacterial Potential

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. researchgate.net Nitrofurans have attracted significant interest in this area due to their extensive biological activities. aimspress.com

Nitro-containing compounds, including nitrofurans, are recognized as important agents in the control of tuberculosis. nih.gov Several 5-nitrofuran derivatives have been identified as effective inhibitors of both actively growing and latent mycobacteria. researchgate.net The mechanism of action for many of these compounds is based on their reduction by bacterial enzymes. researchgate.net

Some nitrofuran-based prodrugs require the cofactor F420 machinery for their activation, which involves the deazaflavin-dependent nitroreductase (Ddn) enzyme. nih.gov This mechanism is similar to that of the nitroimidazole drug pretomanid. nih.gov However, some nitrofurans may depend on Ddn and potentially other F420-dependent reductases for activation. nih.gov Another proposed mechanism for certain nitrofuran analogs is the inhibition of decaprenyl-phosphoryl-ribose 2'-epimerase 1 (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. nih.gov For example, a nitrofuran compound, HC2250, was identified as a potential DprE1 inhibitor. nih.gov

Quantitative structure-activity relationship (QSAR) studies have suggested that the presence of a furan ring substituted with a nitro group is essential for antitubercular activity. aimspress.com

Table 3: Anti-mycobacterial Activity and Mechanisms of 5-Nitrofuran Analogs

| Compound Type | Proposed Mechanism of Action | Target | Key Findings | Reference |

| Nitrofuran-based prodrugs (HC2209, HC2210, HC2211) | Activation by F420-dependent reductases (including Ddn) | Multiple intracellular targets | Potent activity against M. tuberculosis and M. abscessus. | nih.gov |

| Nitrofuran (HC2250) | Inhibition of DprE1 | DprE1 enzyme | Potent against non-replicating persistent bacteria. | nih.gov |

| 5-(5-nitrofuran-2-yl)-1,2,4-oxadiazole | Not specified | M. tuberculosis HRv37 | Exhibited a Minimum Inhibitory Concentration (MIC) of 3.1 µg/mL. | nih.gov |

Emerging Pharmacological Applications

Beyond their established antiparasitic and anti-mycobacterial roles, derivatives of 5-nitrofuran are being investigated for other therapeutic uses. The chemical tractability of the nitrofuran scaffold allows for modifications that can tune its biological selectivity. nih.gov

Recent research has explored new 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles for their antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections and are often multidrug-resistant. nih.gov Certain compounds in this class showed promising activity, with one analog inhibiting S. aureus at a concentration lower than comparator drugs like ciprofloxacin (B1669076) and nitrofurantoin. nih.gov

Furthermore, some 5-nitrofuran compounds have been repurposed for different indications. For example, nifuroxazide has been investigated for its potential in cancer treatment due to its activity as a STAT3 inhibitor. mdpi.com These expanding applications highlight the versatility of the 5-nitrofuran core structure in developing new therapeutic agents for a range of diseases.

Anticancer Activities of Derivatives

Derivatives of 5-nitrofuran-carbaldehyde, especially Schiff bases and thiosemicarbazones, have been the subject of extensive investigation for their potential as antineoplastic agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

Novel 5-nitrofuran-isatin molecular hybrids have shown potent inhibitory activity against the human colon cancer cell line HCT 116, with some analogs exhibiting IC₅₀ values in the low micromolar range. researchgate.net One of the most effective isatin (B1672199) hybrids demonstrated an IC₅₀ of 1.62 μM. researchgate.net These hybrids were reported to be non-cytotoxic and displayed no hemolytic activity at the highest tested concentrations, suggesting a degree of selectivity for cancer cells. researchgate.net

Schiff bases formed by the reaction of 5-nitrofuran with substituted pyrimidines have also been identified as potential antineoplastic agents. nih.gov In vitro studies against L5178Y, HL-60, and P388 leukemia cell lines, as well as in vivo studies on the P388 cell line, confirmed their anticancer potential. nih.gov The compound 2-(5-nitro-2-furfurylidene-amino)-pyrimidine (SBP1) was found to be the most effective in this series. nih.gov

Furthermore, metal complexes of these derivatives have been explored. Gold(I) compounds containing 5-nitrofuryl-based thiosemicarbazones have been synthesized and evaluated for their cytotoxicity against selected cancer cell lines. nih.gov These gold complexes demonstrated relevant antimigratory and anti-angiogenic properties in a renal cancer cell line (Caki-1), with a mode of action that appears to involve interaction with DNA, leading to cell death via apoptosis. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-Nitrofuran-isatin Hybrid | HCT 116 (Human Colon Cancer) | 1.62 μM | researchgate.net |

| 2-(5-nitro-2-furfurylidene-amino)-pyrimidine (SBP1) | L5178Y, HL-60, P388 (Leukemia) | Demonstrated most effective antineoplastic action in the series | nih.gov |

| Gold(I) Thiosemicarbazone Complex | Caki-1 (Renal Cancer) | Exhibited antimigratory and anti-angiogenic properties | nih.gov |

Immunomodulatory Effects

The investigation into the immunomodulatory effects of this compound derivatives is a less explored area compared to their other biological activities. While certain classes of antibiotics, such as macrolides and tetracyclines, are known to possess immunomodulatory properties beyond their antimicrobial actions, specific data on nitrofuran derivatives remains limited. researchgate.net These antibiotics can influence the function of various immune cells and modulate the production of cytokines. researchgate.net However, dedicated studies detailing similar effects for Schiff base, hydrazone, or thiosemicarbazone derivatives of 5-nitrofuran-carbaldehyde are not extensively present in the current scientific literature. This represents an area for future research to fully understand the pharmacological profile of these compounds.

Other Modulatory Biological Actions (e.g., Anti-inflammatory, Anticonvulsant)

In addition to anticancer properties, derivatives of 5-nitrofuran-carbaldehyde have been evaluated for other significant biological actions, including anti-inflammatory and anticonvulsant effects.

Anti-inflammatory Activities

Schiff bases as a chemical class are recognized for their potential anti-inflammatory properties. uobasrah.edu.iq The imine group (C=N) is considered crucial for this activity. uobasrah.edu.iq While specific studies on this compound derivatives are not abundant, the general principle has been demonstrated in related structures. For instance, Schiff base complexes derived from various aldehydes have been shown to inhibit inflammation in animal models, such as egg albumin-induced paw edema. uobasrah.edu.iqresearchgate.net The development of safer non-steroidal anti-inflammatory drugs (NSAIDs) is a critical area of research, and Schiff base derivatives of other heterocyclic structures, like coumarin, have been designed and synthesized with the aim of exhibiting anti-inflammatory activity with potentially reduced side effects. nih.govresearchgate.net

Anticonvulsant Activities

Hydrazone derivatives represent a versatile class of compounds that have shown promising anticonvulsant activity. rfppl.co.innih.gov A number of hydrazones synthesized from aromatic and heterocyclic aldehydes have been effective in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. rfppl.co.innih.gov

Specifically, hydrazide-hydrazone derivatives incorporating the (5-nitro-2-furyl)methylene moiety have been synthesized and evaluated for their biological activities. nih.gov For example, 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide showed potent antimicrobial activity and serves as an example of a biologically active compound from this class. nih.gov Other studies have confirmed that hydrazone derivatives of various heterocyclic systems, such as 2-oxobenzoxazoline, exhibit significant anticonvulsant properties, with some compounds being more active than the reference drug phenytoin (B1677684) in the pentylenetetrazole-induced seizure test. nih.gov The structural features of these compounds, often including an aromatic or heterocyclic core linked to a hydrazone side chain, are considered key to their anticonvulsant potential. saspublishers.com

| Compound/Derivative Class | Biological Action | Key Findings | Reference |

|---|---|---|---|

| Schiff Base Complexes | Anti-inflammatory | Demonstrated activity against inflammation in animal models. | uobasrah.edu.iq |

| Hydrazone Derivatives | Anticonvulsant | Effective in MES and scPTZ seizure models. | nih.gov |

| 5-Chloro-2(3H)-benzoxazolinone Hydrazones | Anticonvulsant | Some derivatives were more active than phenytoin in the scPTZ test. | nih.gov |

Molecular Mechanisms of Action and Toxicological Insights of 5 Nitrofuran 3 Carbaldehyde

Bioactivation Pathways and Cellular Responses

The molecular mechanism of 5-Nitrofuran-3-carbaldehyde is initiated by the reduction of its 5-nitro group, a process termed bioactivation. This transformation is critical, as the parent compound is a prodrug, and its activity is contingent upon the formation of highly reactive derivatives within the target cells. nih.gov The 5-NO₂ moiety is indispensable for this bioactivation process. nih.gov

Role of Bacterial and Parasitic Nitroreductase Enzymes (Type I and II)

The selective action of nitrofurans often stems from the presence of specific nitroreductase enzymes in bacteria and parasites, which are typically absent or less active in mammalian host cells. nih.gov These enzymes catalyze the reduction of the nitro group, leading to the generation of cytotoxic molecules. They are broadly classified into two types based on their sensitivity to oxygen.

Type I Nitroreductases : These enzymes are insensitive to the presence of oxygen. nih.gov In organisms like Escherichia coli, Type I nitroreductases, such as NfsA and NfsB, play a crucial role in activating nitrofurans. nih.gov NfsB, a flavoprotein, utilizes both NADH and NADPH to reduce the nitrofuran prodrug into nitroso and hydroxylamino derivatives. nih.gov The resulting electrophilic intermediates can then react with various cellular nucleophiles. nih.govdrugbank.com NfsA is considered the dominant activating enzyme in E. coli. nih.gov

Type II Nitroreductases : These enzymes are inhibited by oxygen. nih.gov They catalyze a single-electron reduction to form a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent compound in a "futile cycle," which leads to the production of reactive oxygen species. nih.gov

| Enzyme Type | Oxygen Sensitivity | Mechanism of Reduction | Key Products |

| Type I Nitroreductase | Insensitive | Two-electron reduction pathway | Nitroso and hydroxylamino intermediates |

| Type II Nitroreductase | Sensitive (inhibited) | One-electron reduction | Nitro anion radical |

Generation of Reactive Oxygen Species (ROS) via Redox Cycling

A significant pathway for the cytotoxicity of this compound involves the generation of oxidative stress through redox cycling. This process is primarily mediated by Type II, oxygen-sensitive nitroreductases. nih.gov The enzyme transfers a single electron to the nitrofuran, creating a nitro anion radical. nih.gov In an aerobic environment, this unstable radical rapidly transfers the electron to molecular oxygen (O₂), which regenerates the original nitrofuran compound and produces a superoxide radical (O₂⁻). nih.govresearchgate.net

This "futile" redox cycle can be repeated, leading to the accumulation of superoxide radicals. These can subsequently be converted into other more potent reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), inducing a state of severe oxidative stress and causing widespread damage to cellular components. researchgate.net

Exploration of Nitro-Reduction Independent Cytotoxicity Mechanisms

While the bioactivation via nitro-reduction is the predominant mechanism of action, research suggests the possibility of cytotoxicity pathways that are independent of this process. researchgate.net The molecular mechanisms underlying these alternative effects are not as clearly understood. researchgate.net It is hypothesized that the inherent chemical structure of the nitrofuran molecule, containing electrophilic sites, could potentially interact directly with cellular macromolecules, disrupting their function without prior reduction of the nitro group. However, the majority of evidence underscores that the reduction of the 5-nitro group is the critical step for initiating significant genotoxicity and cytotoxicity. nih.govresearchgate.net

Identification of Biological Targets and Pathways

The highly reactive intermediates produced during the bioactivation of this compound can indiscriminately attack a range of biological macromolecules, leading to the disruption of essential cellular processes. nih.gov

Inhibition of DNA, RNA, and Protein Synthesis

A primary consequence of nitrofuran bioactivation is damage to cellular genetic material. nih.gov The reactive electrophilic intermediates generated from the reduction process can bind to and damage DNA, leading to mutations and strand breaks. nih.govnih.gov This damage can subsequently impair critical processes like DNA replication and transcription, thereby inhibiting the synthesis of both DNA and RNA. nih.govdrugbank.com Studies in yeast have shown that cells with compromised DNA damage repair pathways exhibit hypersensitivity to nitrofurans. nih.gov Furthermore, research on human T cells demonstrated that nitrofurans can inhibit mitogenesis, a process reliant on DNA synthesis. researchgate.net The disruption of DNA and RNA synthesis ultimately leads to the inhibition of protein synthesis, halting cell growth and proliferation. nih.gov

| Cellular Process | Effect of Activated this compound | Consequence |

| DNA Synthesis | Damage to DNA template, induction of mutations and breaks. nih.govnih.gov | Inhibition of cell replication (mitogenesis). researchgate.net |

| RNA Synthesis | Impairment of transcription due to DNA damage. nih.gov | Disruption of gene expression. |

| Protein Synthesis | Indirectly inhibited due to lack of RNA templates. nih.govdrugbank.com | Cessation of cell growth and function. |

Interference with Cellular Respiration and Oxygen Uptake

The metabolic activity of this compound can also profoundly affect cellular energy production. The compound has been shown to inhibit oxygen uptake and respiration in animal tissues. researchgate.net The reactive intermediates are known to inhibit enzymes involved in crucial metabolic pathways like the citric acid cycle. nih.govdrugbank.com This disruption of cellular respiration compromises the cell's ability to produce ATP, the primary energy currency, leading to a metabolic crisis and contributing to cell death.

Modulation of Key Enzymatic Systems (e.g., Arylamine N-acetyltransferase, Glutathione-S-transferase)

This compound and its derivatives exert significant biological effects through the modulation of crucial enzymatic systems. The metabolism and toxicity of these compounds are closely linked to their interactions with enzymes such as Arylamine N-acetyltransferase (NAT) and Glutathione-S-transferase (GST).

Arylamine N-acetyltransferase (NAT): Derivatives of 5-nitrofuran have been identified as effective inhibitors of mycobacterial Arylamine N-acetyltransferase (NAT), an enzyme essential for the intracellular survival of pathogens like Mycobacterium tuberculosis. acs.orgresearchgate.net The NAT enzyme is crucial for the synthesis of the mycobacterial cell wall. nih.gov Inhibition of this enzyme is a key mechanism of the antituberculosis activity demonstrated by nitrofuran derivatives. acs.orgresearchgate.net The genotoxicity of some related nitroaromatic compounds is also influenced by the activity of O-acetyltransferases, which, along with nitroreductases, are involved in their metabolic activation. researchgate.net

| Enzymatic System | Interaction with 5-Nitrofuran Derivatives | Key Findings |

|---|---|---|

| Arylamine N-acetyltransferase (NAT) | Inhibition | Derivatives act as inhibitors of mycobacterial NAT, a target for anti-tuberculosis therapy. acs.orgresearchgate.net |

| Glutathione-S-transferase (GST) | Substrate & Inhibition | 5-nitrofurfural is a good substrate for GST, indicating a detoxification pathway. nih.gov Some derivatives can also inhibit GST activity, potentially increasing toxicity. mdpi.com |

Formation of Covalent Adducts with Cellular Macromolecules

A primary mechanism underlying the biological activity and toxicity of 5-nitrofurans is their metabolic activation into reactive intermediates that form covalent adducts with cellular macromolecules. This process is initiated by the reduction of the 5-nitro group, a reaction catalyzed by cellular nitroreductases. nih.govnih.gov

This enzymatic reduction is a stepwise process that generates highly reactive electrophilic species, including nitroso and hydroxylamine (B1172632) derivatives. oup.com These intermediates are the ultimate toxic agents, capable of reacting with and covalently binding to various cellular nucleophiles. oup.comnih.gov

Key macromolecules targeted by these reactive metabolites include:

DNA: Covalent binding of nitrofuran metabolites to bacterial DNA has been demonstrated. The formation of these DNA adducts is a critical lesion that leads to mutations and is a foundational aspect of the compound's genotoxicity. nih.gov The extent of adduct formation has been correlated with the mutagenic potency of the nitrofuran derivative.

Proteins and Ribosomes: The reactive intermediates also bind nonspecifically to proteins, including critical enzymes and ribosomes. oup.com This adduction inhibits the synthesis of essential macromolecules like DNA, RNA, and proteins, contributing significantly to the broad-spectrum antibacterial effects of these compounds. oup.com

The reductive activation to a hydroxylamine intermediate, which requires a four-electron reduction, has been implicated as the key step for covalent binding to macromolecules, a mechanism shared with the related 5-nitroimidazole class of compounds. researchgate.net

Toxicological Profiles and Risk Assessments

The toxicological profile of 5-nitrofurans is characterized by concerns related to genotoxicity, carcinogenicity, and phototoxicity, all stemming from the chemical properties of the nitrofuran ring and its metabolites.

Genotoxicity and Mutagenicity Studies

5-nitrofuran compounds are widely recognized as genotoxic agents, particularly in bacterial systems. nih.gov 5-Nitrofuran carboxaldehyde is genotoxic in both bacteria and other cells. mdpi.com The mechanism of genotoxicity is contingent on the metabolic reduction of the nitro group, which produces the reactive intermediates responsible for DNA damage. mdpi.com

These compounds are effective mutagens in bacterial assays, such as those using Salmonella typhimurium strains, where they have been shown to induce single base substitutions. researchgate.netoup.com The genotoxic effects are not limited to point mutations; 5-nitrofurans are also clastogenic, meaning they can cause larger-scale DNA damage such as chromosome breaks. researchgate.netmdpi.com This clastogenic activity has been observed in human lymphocytes. researchgate.net Studies with related nitrofurans have confirmed their potential to induce micronuclei formation, a marker of chromosomal damage, in vivo in animal models.

Carcinogenicity Concerns and Experimental Findings

The mutagenic properties of 5-nitrofurans are closely linked to concerns about their potential carcinogenicity. nih.gov The same metabolic reduction of the nitro group that leads to mutagenicity is also implicated in the initiation of cancer. mdpi.com

Experimental studies in animals have demonstrated the carcinogenic potential of several 5-nitrofuran derivatives. Feeding studies in female rats using various substituted 5-nitrofurans resulted in high incidences of tumors across multiple tissues. Commonly observed neoplasms included:

Mammary tumors (adenocarcinomas and fibroadenomas)

Forestomach squamous cell tumors

Kidney pelvis transitional cell carcinomas

Intestinal sarcomas

Phototoxicity Mechanisms and Clinical Relevance

Certain 5-nitrofuran compounds exhibit phototoxicity, a phenomenon where the compound becomes toxic upon exposure to light. The metabolite and photodecomposition product 5-Nitrofurfural (NFA) is known to be phototoxic in bacterial systems. mdpi.com

The mechanism of phototoxicity involves the absorption of light energy by the nitrofuran molecule, leading to its decomposition into reactive intermediates. A major photodecomposition product of NFA is 5-hydroxymethylene-2(5H)-furanone (HMF), which is believed to be largely responsible for the phototoxic effects. mdpi.com Photoactivated NFA can induce repairable DNA damage in bacteria like E. coli. mdpi.com Studies on other complex nitrofuran derivatives have shown that short-lived intermediates generated during photodecomposition are responsible for the elevated cytotoxicity observed under illumination, rather than the final, stable photolysis products. This light-induced toxicity can manifest as skin reactions in a clinical context, although the primary relevance is tied to the fundamental mechanisms of DNA damage and cellular injury. mdpi.com

Assessment of Cytotoxicity in Mammalian Cell Lines

The cytotoxic effects of nitrofuran compounds, including those structurally related to this compound, have been evaluated in various mammalian cell lines. These studies indicate that nitrofurans can induce toxicity and damage cellular components, with the metabolic activation of the 5-nitro group being a critical factor in their mechanism of action.

Research has demonstrated that several nitrofuran derivatives are toxic to cultured mouse L cells. nih.gov The degree of toxicity is significantly influenced by the cellular environment; specifically, the extent of toxicity and the rate of metabolic reduction of the nitrofuran compound increase markedly as the oxygen content in the incubation medium is lowered nih.gov. This suggests that under hypoxic conditions, often found in poorly vascularized tissues or solid tumors, the cytotoxic potential of these compounds is enhanced. The mechanism underlying this toxicity is believed to involve damage to cellular DNA, which also increases as oxygen concentration decreases nih.gov. It is proposed that toxic intermediates generated during the metabolic reduction of the nitrofuran molecule are responsible for these damaging effects nih.gov.

Further studies have shown that human cell lines, such as lung cells (A549 and MRC-5), also exhibit sensitivity to nitrofuran derivatives nih.govresearchgate.net. In some cases, these compounds have demonstrated low toxicity in these specific cell lines, indicating a degree of selectivity in their cytotoxic action nih.govresearchgate.net. The cytotoxic effects are understood to be dependent on the presence of the NO₂ functional group, and the mechanism involves the induction of DNA damage nih.gov.

The following table summarizes key findings from cytotoxicity assessments of nitrofuran compounds in mammalian cell lines.

| Cell Line | Compound Type | Key Findings |

| Mouse L Cells | Various Nitrofurans | Toxicity and DNA damage increase significantly under low oxygen conditions. Toxic intermediates from metabolic reduction are implicated. |

| Human Lung Cells (A549, MRC-5) | Nitrofuran Derivatives | Exhibited low toxicity, suggesting some level of cellular selectivity. |

In vivo Toxicity Models (e.g., Caenorhabditis elegans)

To assess the toxicological profile of chemical compounds in a whole-organism context, in vivo models are indispensable. The nematode Caenorhabditis elegans has emerged as a powerful and efficient model for initial, non-mammalian toxicity screening illuminatenrhc.com. Its use is particularly advantageous for evaluating compounds like nitrofuran derivatives due to its genetic tractability, rapid life cycle, and the conservation of many metabolic pathways with mammals illuminatenrhc.com.

Studies have successfully utilized C. elegans to evaluate the toxicity of various nitrofuran derivatives nih.govresearchgate.netbohrium.com. In these experiments, key toxicological endpoints are measured, such as larval viability, survival rates, and changes in locomotion researchgate.netilluminatenrhc.comresearchgate.net. For instance, research on a series of nitrofuran derivatives showed that C. elegans larvae viability remained high (greater than 80%) even at significant concentrations of the tested compounds, indicating low toxicity for those specific derivatives in this model researchgate.netresearchgate.net. This model allows for a cost-effective and high-throughput method to screen compounds and prioritize those with lower toxicity for further investigation in mammalian systems illuminatenrhc.com.

The use of specific C. elegans mutant strains, such as those with more permeable cuticles, can further enhance the sensitivity of these assays, making them suitable for screening novel antimicrobial or chemical agents for potential toxicity illuminatenrhc.com.

The table below outlines the primary advantages and common endpoints measured when using C. elegans as an in vivo model for toxicological assessment.

| Feature | Description |

| Advantages | Short life cycle, high reproductive rate, completely sequenced genome, transparent body allowing for easy observation, and conserved biological pathways. |

| Common Toxicological Endpoints | Survival/Viability Rate, Growth and Development (Body Length), Reproduction (Brood Size), Locomotion (Tail flicks/minute). |

Implications for Human Health and Food Safety (e.g., Metabolite Monitoring)

The use of nitrofuran antibiotics in food-producing animals has been banned in many jurisdictions, including the European Union, due to significant concerns about their implications for human health anses.freuropa.euresearchgate.net. Toxicological studies have established that nitrofuran compounds and their metabolites can be genotoxic and carcinogenic anses.frresearchgate.netresearchgate.net. Because a safe level of intake cannot be determined for such compounds, regulatory authorities have adopted a zero-tolerance policy for their residues in food products of animal origin researchgate.netnih.gov.

Nitrofurans are rapidly metabolized within an animal's body, and the parent compounds are detectable for only a short period post-administration anses.freuropa.eunih.gov. However, their metabolites can bind to tissue proteins, where they remain stable and persist for several weeks or even months researchgate.netnih.gov. Consequently, food safety monitoring does not focus on the parent drugs but on the detection of these stable, tissue-bound marker metabolites researchgate.net. The presence of these metabolites in animal-derived food is considered evidence of the illegal use of nitrofuran drugs .

Regulatory bodies have established a "Reference Point for Action" (RPA), previously known as the Minimum Required Performance Limit (MRPL), for these metabolites in various food matrices anses.frvliz.benih.gov. For example, the EU has set an RPA of 1.0 µg/kg for nitrofuran metabolites anses.freuropa.eu. Any food product found to contain metabolite concentrations at or above this level is deemed non-compliant and unsafe for consumption.

The analytical strategy for monitoring involves the acid-catalyzed release of the bound metabolites from the tissue, followed by derivatization, commonly with 2-nitrobenzaldehyde (B1664092) (2-NBA), to enhance detection nih.govscielo.br. Highly sensitive and specific methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are then used for the simultaneous identification and quantification of these derivatized metabolites vliz.bescielo.br.

The table below lists the primary nitrofuran drugs and their corresponding tissue-bound marker metabolites that are monitored for food safety purposes.

| Parent Nitrofuran Drug | Marker Metabolite (Abbreviation) |

| Furazolidone | 3-amino-2-oxazolidinone (AOZ) |

| Furaltadone | 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) |

| Nitrofurantoin (B1679001) | 1-aminohydantoin (AHD) |

| Nitrofurazone | Semicarbazide (SEM) |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Correlating Structural Features with Biological Activity

The biological activity of 5-Nitrofuran-3-carbaldehyde is a composite of the contributions from its core furan (B31954) ring, the activating nitro group, and the aldehyde functional group.

The presence and position of the nitro group are paramount to the biological activity of nitrofuran compounds. The antimicrobial action of these compounds is initiated by the enzymatic reduction of the nitro group within the target pathogen, leading to the formation of highly reactive, cytotoxic intermediates. nih.govresearchgate.netresearchgate.netnih.govnih.gov These reactive species can then inflict damage on various cellular components, including DNA, RNA, and proteins, ultimately leading to cell death. nih.govresearchgate.net

Table 1: Comparison of Calculated Electronic Properties of 2-Formylfuran and 3-Formylfuran

| Property | 2-Formylfuran | 3-Formylfuran |

|---|---|---|

| Dipole Moment (Debye) | 3.95 | 3.32 |

| Rotational Barrier (kcal/mol) | 11.19 | 8.10 |

Data extrapolated from computational studies on formylfurans.

Modifications to the substituents on the furan ring and the side chains of nitrofuran derivatives have been extensively explored to modulate their biological activity, solubility, and pharmacokinetic properties. In the context of this compound, the aldehyde group serves as a key point for chemical modification. For instance, condensation reactions with various amines or hydrazides can yield a diverse library of Schiff bases and hydrazones, each with potentially unique biological profiles.

Studies on 2-substituted 5-nitrofurans have shown that the nature of the side chain significantly impacts antibacterial and antifungal activities. For example, the introduction of additional heterocyclic rings or bulky aromatic groups can enhance potency. nih.gov It is reasonable to hypothesize that similar modifications to the 3-carbaldehyde moiety of this compound would also lead to a wide range of biological activities.

The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets. For this compound, the primary conformational flexibility lies in the orientation of the aldehyde group relative to the furan ring. Computational studies on the parent 3-formylfuran molecule have indicated a preference for the trans conformation, where the carbonyl group points away from the ring oxygen. This preference is, however, less pronounced than in the 2-formylfuran isomer, with a lower rotational barrier between the cis and trans conformers.

This difference in conformational preference could have significant biological implications. The specific shape of the molecule is critical for fitting into the active site of enzymes like nitroreductases. A more flexible molecule might be able to adopt a wider range of conformations, potentially allowing it to interact with a broader or different set of biological targets. Conversely, a more rigid conformation might lead to higher specificity and potency for a particular target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For nitrofuran derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their antimicrobial potency. nih.govnih.gov

These studies often reveal that electronic parameters, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the Hammett substituent constant, are critical for activity. A lower LUMO energy generally correlates with a greater ease of reduction of the nitro group, leading to enhanced biological activity. nih.gov Hydrophobicity, often expressed as the logarithm of the partition coefficient (logP), also plays a role, influencing the compound's ability to cross cell membranes.

Table 2: Key Descriptors in Nitrofuran QSAR Models and Their General Impact on Activity

| Descriptor Class | Example Descriptor | General Impact on Activity |

|---|---|---|

| Electronic | LUMO Energy | Lower values often correlate with higher activity |

| Electronic | Hammett Constant (σ) | Can indicate the electron-donating or -withdrawing nature of substituents, influencing nitro reduction |

| Hydrophobic | logP | An optimal range is often required for membrane permeability and target interaction |

| Steric | Molar Refractivity | Can be related to the size and polarizability of substituents, affecting binding to target sites |